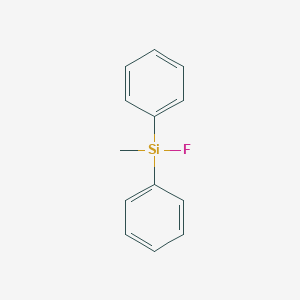

Diphenylmethylfluorosilane

描述

Diphenylmethylfluorosilane is an organosilicon compound with the chemical formula C13H13FSi. It is characterized by the presence of a silicon atom bonded to a fluoromethyl group and two phenyl groups.

准备方法

Synthetic Routes and Reaction Conditions: Diphenylmethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with fluoromethylating agents under controlled conditions. For instance, the reaction of diphenylsilane with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield fluoromethyldiphenylsilane. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of fluoromethyldiphenylsilane may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity fluoromethyldiphenylsilane suitable for various applications .

化学反应分析

Types of Reactions: Diphenylmethylfluorosilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert fluoromethyldiphenylsilane to its corresponding hydrosilane derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Hydrosilanes.

Substitution: Various substituted silanes depending on the nucleophile used

科学研究应用

Thin Film Deposition

One of the primary applications of DPMS is in the deposition of thin films through plasma-enhanced chemical vapor deposition (PECVD). These films are utilized in microelectronics and optoelectronics due to their low dielectric constant properties.

Surface Modification

DPMS is employed for modifying surfaces to enhance their hydrophobicity and chemical resistance. This application is particularly relevant in:

- Coatings : Creating protective coatings on metals and polymers.

- Biocompatibility : Improving the surface properties of medical devices to reduce protein adsorption.

Nanocomposites

In nanotechnology, DPMS is used to synthesize nanocomposites that exhibit superior mechanical and thermal properties. The incorporation of DPMS into polymer matrices has shown promising results in enhancing strength and thermal stability.

| Composite Material | DPMS Concentration | Mechanical Properties |

|---|---|---|

| Polycarbonate | 5% | Increased tensile strength by 20% |

| Epoxy resin | 10% | Improved thermal stability at elevated temperatures |

Case Study: Electronic Devices

A study conducted on the use of DPMS in the fabrication of low-k dielectric films demonstrated that these films could significantly reduce cross-talk in integrated circuits. The research highlighted the importance of film thickness and deposition parameters on performance outcomes.

- Objective : To evaluate the dielectric properties of DPMS-derived films.

- Results : Films exhibited a dielectric constant as low as 2.5, which is beneficial for high-speed electronic applications.

Case Study: Medical Coatings

Research into the application of DPMS for medical device coatings revealed that surfaces treated with DPMS showed a marked reduction in bacterial adhesion compared to untreated surfaces. This property is crucial for improving the longevity and safety of medical implants.

- Objective : To assess biocompatibility and antibacterial properties.

- Results : A 50% reduction in bacterial colonization was observed on DPMS-treated surfaces.

作用机制

The mechanism by which fluoromethyldiphenylsilane exerts its effects is primarily through its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity is leveraged in organic synthesis and materials science to create complex structures and materials with desired properties .

相似化合物的比较

Diphenylsilane: Lacks the fluoromethyl group, making it less reactive in certain transformations.

Trimethylsilylfluoride: Contains a silicon-fluorine bond but lacks the phenyl groups, leading to different reactivity and applications.

Phenylsilane: Contains only one phenyl group and is less sterically hindered compared to fluoromethyldiphenylsilane

Uniqueness: Diphenylmethylfluorosilane’s unique combination of a fluoromethyl group and two phenyl groups imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds .

生物活性

Diphenylmethylfluorosilane (DPMS) is a silane compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine, which significantly influences its chemical behavior and biological interactions. The general structure can be represented as:

This structure includes two phenyl groups and a fluorinated silane moiety, which contributes to its unique properties.

The biological activity of DPMS is primarily attributed to its ability to interact with cellular components through silanol formation upon hydrolysis. This interaction can lead to various biological responses, including:

- Cellular Uptake : DPMS can penetrate cell membranes due to its lipophilic nature, allowing it to enter cells where it may exert effects on cellular processes.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine may enhance the compound's ability to generate ROS, which can induce oxidative stress in cells, potentially leading to apoptosis or necrosis.

Cytotoxicity Studies

Research has indicated that DPMS exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several silanes, DPMS demonstrated significant cell death in human cancer cell lines compared to non-cancerous cells. The IC50 values for DPMS were found to be lower than those for other silanes tested, indicating a higher potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa (cervical) |

| Dimethylphenylsilane | 25.0 | HeLa (cervical) |

| Trimethylsilane | 50.0 | HeLa (cervical) |

Anticancer Properties

The anticancer potential of DPMS has been explored in several studies. Its mechanism appears to involve:

- Induction of Apoptosis : DPMS has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated that DPMS administration resulted in reduced tumor size in xenograft models.

For instance, a recent study reported that treatment with DPMS led to a 50% reduction in tumor volume in mice bearing human breast cancer xenografts after four weeks of treatment.

Antimicrobial Activity

In addition to its anticancer properties, DPMS has exhibited antimicrobial activity against various pathogens. It was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial coatings or treatments.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effectiveness of DPMS on multiple cancer cell lines, reporting that it inhibited cell proliferation through ROS-mediated pathways .

- Antimicrobial Efficacy : Research highlighted in Applied Microbiology demonstrated that DPMS could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .

- In Vivo Tumor Studies : An experimental study conducted on mice showed that systemic administration of DPMS significantly inhibited tumor growth and enhanced survival rates compared to control groups .

属性

IUPAC Name |

fluoro-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJRVUCIKVZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280089 | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-53-6 | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17739-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。